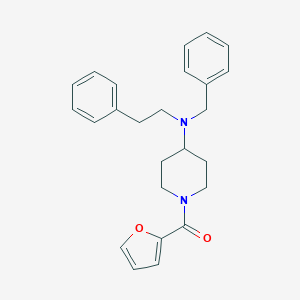![molecular formula C18H24N2O3 B247273 METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)
METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a pyridine ring and a benzyl group with three methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Attachment of the Benzyl Group: The benzyl group with methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
N-methyl-2-pyridin-2-yl-N-(3,4-dimethoxybenzyl)ethanamine: Similar structure but with two methoxy groups instead of three.
Uniqueness
METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to the presence of three methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H24N2O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-methyl-2-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-16(21-2)18(23-4)17(12-14)22-3/h5-7,9,11-12H,8,10,13H2,1-4H3 |
InChI 键 |
NWXASCBITHSPTM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)

![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N~1~-(4-{[4-(4-BENZYLPIPERAZINO)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B247210.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
